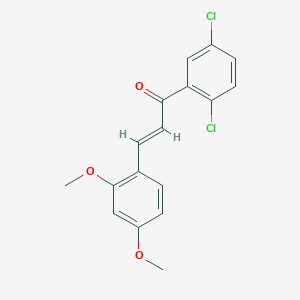
(2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H14Cl2O3 and its molecular weight is 337.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.0319997 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is an organic compound characterized by its unique structure featuring two aromatic rings connected by a prop-2-en-1-one linkage. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's molecular formula is C16H14Cl2O3, and it possesses a conjugated system that enhances its reactivity and biological potential. The presence of dichlorophenyl and dimethoxyphenyl groups contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans. The mechanism of action may involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Anticancer Activity
The anticancer potential of this chalcone derivative has been explored in various cancer cell lines. Studies have reported that it induces apoptosis in cancer cells through the activation of caspases and other apoptotic pathways. Notably, the compound has shown promising results in inhibiting the proliferation of breast (MCF-7), prostate (DU-145), and lung (A549) cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis via caspase activation |
| DU-145 | 15.0 | Cell cycle arrest at G1 phase |
| A549 | 12.0 | Inhibition of PI3K/Akt signaling pathway |
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in key metabolic pathways, leading to disrupted cellular functions.
- Apoptosis Induction : It activates apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.
- Cell Cycle Arrest : The compound can induce cell cycle arrest, preventing cancer cells from proliferating.
Study on Anticancer Effects
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several chalcone derivatives including this compound. They evaluated their antiproliferative effects on a panel of cancer cell lines using the MTT assay. The results demonstrated that this compound significantly inhibited cell growth in MCF-7 cells with an IC50 value of 10.5 µM, indicating its potential as an anticancer agent .
Study on Antimicrobial Properties
Another study focused on the antimicrobial properties of this chalcone derivative showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The researchers noted that the presence of chlorine atoms enhanced its antimicrobial activity compared to similar compounds without halogen substitutions .
属性
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-13-6-3-11(17(10-13)22-2)4-8-16(20)14-9-12(18)5-7-15(14)19/h3-10H,1-2H3/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUKGOGGEZIDAM-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














